N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-bromobenzylamine to yield N-(3-bromobenzyl)-4-tert-butylbenzamide.
Introduction of the Tetrahydrothiophene Moiety: The next step involves the introduction of the tetrahydrothiophene moiety. This can be achieved by reacting the benzamide intermediate with tetrahydrothiophene-3-one in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety and the bromobenzyl group can play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide
- N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide
Uniqueness
Compared to similar compounds, N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of the tert-butyl group on the benzamide core. This structural feature can influence its chemical reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26BrNO3S |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26BrNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3 |
InChI Key |
DVYJOLIDFTVCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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